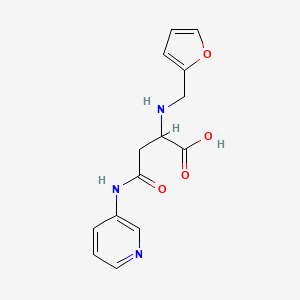

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Description

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is an organic compound that features both furan and pyridine rings

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(17-10-3-1-5-15-8-10)7-12(14(19)20)16-9-11-4-2-6-21-11/h1-6,8,12,16H,7,9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUCNPOUVLVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Research indicates that 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid may demonstrate cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

Antioxidant Activity

The furan ring contributes to the compound's antioxidant properties, as demonstrated in assays measuring free radical scavenging activity:

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Anticancer Activity :

- A study published in Cancer Research evaluated the cytotoxic effects of the compound on breast cancer cells, demonstrating significant apoptosis induction through mitochondrial pathways.

-

Anti-inflammatory Research :

- Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory diseases.

-

Antioxidant Studies :

- A study published in Free Radical Biology and Medicine reported that derivatives of this compound showed promising antioxidant activity, indicating their potential role in mitigating oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives, such as:

- 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-2-ylamino)butanoic acid

- 2-(Furan-3-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

- 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-4-ylamino)butanoic acid

Uniqueness

What sets 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid apart is its specific combination of furan and pyridine rings, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a compound of particular interest in various research fields.

Biological Activity

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features:

- A furan ring, which is known for its reactivity and biological significance.

- An amino group that may facilitate interactions with biological targets.

- A butanoic acid moiety that contributes to its structural diversity.

The molecular formula of the compound is , and it exhibits a complex structure conducive to various biological interactions.

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of derivatives related to this compound. For instance, carbamothioyl-furan derivatives have shown significant activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7, and MCF-7 (breast cancer) cells. The compound exhibited the following characteristics:

| Compound | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 4d | 33.29 | HepG2 |

| 4a | 35.01 | HepG2 |

| 4b | 37.31 | HepG2 |

| 4c | 39.22 | HepG2 |

| Doxorubicin | 0.62 | HepG2 |

The structure–activity relationship (SAR) indicated that electron-donor substituents enhance anti-cancer activity, with para-methyl-substituted derivatives showing the highest efficacy .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities, particularly against strains like E.coli, S.aureus, and various fungal pathogens.

| Activity Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Antibacterial | 10.5 - 16 | 230 - 280 |

| Antifungal | 12 - 19 | 120.7 - 190 |

The presence of the aromatic moiety in the structure enhances lipophilicity, which is believed to contribute to its antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The amino group may interact with key enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes effectively, leading to disruption in cellular processes.

In vitro studies suggest that these compounds can modulate specific molecular targets, leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

A study conducted on a series of furan-based compounds revealed promising results in both anticancer and antimicrobial assays, suggesting that modifications to the furan structure can lead to enhanced biological activity. Compounds with varying substituents on the furan ring were tested for their cytotoxicity against cancer cell lines and showed a correlation between structural modifications and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.